2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane
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Overview
Description
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It features a unique structure with a boron atom integrated into a dioxazaborocane ring, which is further substituted with a bromo and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced boron-containing compounds.
Scientific Research Applications
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its unique structure.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, making it useful in catalysis and as a building block in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane
- 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-ethyl-1,3,6,2-dioxazaborocane
- 2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-propyl-1,3,6,2-dioxazaborocane
Uniqueness
2-(2-Bromo-4-(trifluoromethyl)phenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]-6-butyl-1,3,6,2-dioxazaborocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrF3NO2/c1-2-3-6-21-7-9-22-16(23-10-8-21)13-5-4-12(11-14(13)17)15(18,19)20/h4-5,11H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNRJKPHLKKAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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